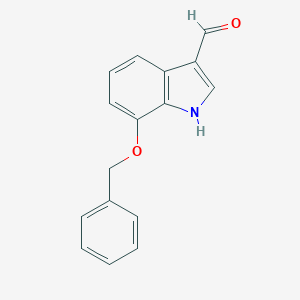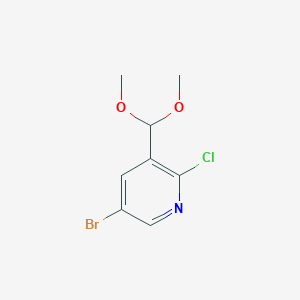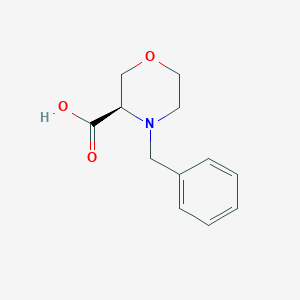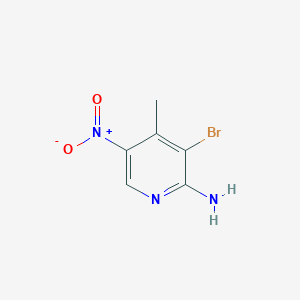![molecular formula C9H9N3O4S2 B113347 4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid CAS No. 952959-27-2](/img/structure/B113347.png)
4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid is a chemical compound with the molecular formula C9H9N3O4S2. It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing three nitrogen atoms and two sulfur atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The primary target of 4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid is the urease enzyme . Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . This enzyme is found in several cells, including bacteria, fungi, algae, and some plant cells .
Mode of Action
The compound interacts with the urease enzyme, inhibiting its activity . This prevents the enzyme from catalyzing its usual reaction, thus inhibiting its function .
Biochemical Pathways
The inhibition of urease affects the biochemical pathway involving the conversion of urea to ammonia and carbon dioxide . This can have significant downstream effects, particularly in organisms that rely on this pathway for survival. For example, the bacterium Helicobacter pylori relies on urease to increase the pH of its environment, allowing it to survive in the acidic conditions of the stomach .
Pharmacokinetics
Given its molecular weight of 28732 , it is likely that it is absorbed and distributed throughout the body. Its metabolism and excretion would depend on various factors, including the specific organism and the presence of other compounds.
Result of Action
The primary result of the action of this compound is the inhibition of urease activity . This can lead to a decrease in the production of ammonia and carbon dioxide from urea . In organisms that rely on urease for survival, such as H. pylori, this can lead to their death .
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives, which this compound is a part of, have shown good antiproliferative activity against certain types of cells . This suggests that 4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid may interact with enzymes, proteins, and other biomolecules in a way that influences cell proliferation .
Cellular Effects
Based on the known properties of similar compounds, it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under refrigerated conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid typically involves the reaction of 5-amino-1,3,4-thiadiazole with 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonic acid derivatives.
Scientific Research Applications
4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: A heterocyclic sulfonamide with antimicrobial properties.
Sulfamethizole: Another sulfonamide with similar antimicrobial activity.
Sulfaethidole: A sulfonamide used for its antibacterial properties.
Uniqueness
4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid is unique due to its specific structure, which allows it to interact with a wide range of molecular targets.
Properties
IUPAC Name |
4-[(5-amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O4S2/c10-9-12-11-8(17-9)5-16-6-1-3-7(4-2-6)18(13,14)15/h1-4H,5H2,(H2,10,12)(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKKWRQBGKCIRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NN=C(S2)N)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B113276.png)







![(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine](/img/structure/B113301.png)




![3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B113313.png)
